REACTION_CXSMILES
|
OC1C=CC([CH2:8][CH2:9][C:10]2[CH:15]=[C:14](OC)[C:13]([O:18][CH3:19])=[C:12](OC)[CH:11]=2)=CC=1.[CH3:22][O:23]C1C=C(C=C(OC)C=1OC)CNC1C=CC(OC)=CC=1.C[O:45]C1C=C(CC#N)C=C(OC)C=1OC.COC1C=CC(CC#N)=CC=1.COC1C=CC(CBr)=CC=1.[CH3:80][O:81][C:82]1[CH:83]=[C:84]([CH:87]=[C:88]([O:92][CH3:93])[C:89]=1[O:90][CH3:91])[CH2:85][Br:86].[Li+].CC([N-]C(C)C)C>CC(C)=O>[CH3:19][O:18][C:13]1[CH:12]=[CH:11][C:10]([CH2:9][C:8]([O:23][CH3:22])=[O:45])=[CH:15][CH:14]=1.[CH3:93][O:92][C:88]1[CH:87]=[C:84]([CH:83]=[C:82]([O:81][CH3:80])[C:89]=1[O:90][CH3:91])[CH2:85][Br:86] |f:6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li+].CC(C)[N-]C(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=C1)CCC1=CC(=C(C(=C1)OC)OC)OC
|
Name
|
dialkylaminoethyl chlorides
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=C(C1OC)OC)CC#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)CC#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(CBr)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C=C(CBr)C=C(C1OC)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)CC(=O)OC
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(CBr)C=C(C1OC)OC
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
OC1C=CC([CH2:8][CH2:9][C:10]2[CH:15]=[C:14](OC)[C:13]([O:18][CH3:19])=[C:12](OC)[CH:11]=2)=CC=1.[CH3:22][O:23]C1C=C(C=C(OC)C=1OC)CNC1C=CC(OC)=CC=1.C[O:45]C1C=C(CC#N)C=C(OC)C=1OC.COC1C=CC(CC#N)=CC=1.COC1C=CC(CBr)=CC=1.[CH3:80][O:81][C:82]1[CH:83]=[C:84]([CH:87]=[C:88]([O:92][CH3:93])[C:89]=1[O:90][CH3:91])[CH2:85][Br:86].[Li+].CC([N-]C(C)C)C>CC(C)=O>[CH3:19][O:18][C:13]1[CH:12]=[CH:11][C:10]([CH2:9][C:8]([O:23][CH3:22])=[O:45])=[CH:15][CH:14]=1.[CH3:93][O:92][C:88]1[CH:87]=[C:84]([CH:83]=[C:82]([O:81][CH3:80])[C:89]=1[O:90][CH3:91])[CH2:85][Br:86] |f:6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li+].CC(C)[N-]C(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=C1)CCC1=CC(=C(C(=C1)OC)OC)OC
|
Name
|
dialkylaminoethyl chlorides
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=C(C1OC)OC)CC#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)CC#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(CBr)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C=C(CBr)C=C(C1OC)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)CC(=O)OC
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(CBr)C=C(C1OC)OC
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |